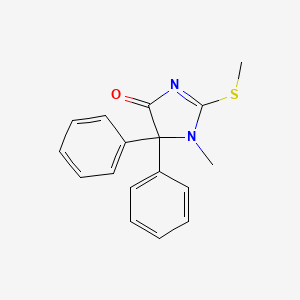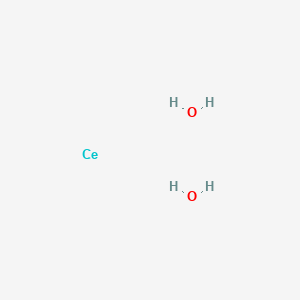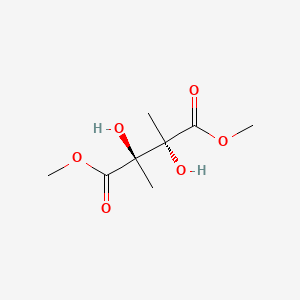
dimethyl (2R,3S)-2,3-dihydroxy-2,3-dimethylbutanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl (2R,3S)-2,3-dihydroxy-2,3-dimethylbutanedioate is an organic compound with a unique stereochemistry It is a diester derivative of butanedioic acid, featuring two hydroxyl groups and two methyl groups on the second and third carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl (2R,3S)-2,3-dihydroxy-2,3-dimethylbutanedioate typically involves the esterification of the corresponding dihydroxy acid. One common method is the reaction of (2R,3S)-2,3-dihydroxybutanedioic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. Continuous flow reactors and optimized reaction conditions are employed to maximize yield and efficiency. Purification is typically achieved through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl (2R,3S)-2,3-dihydroxy-2,3-dimethylbutanedioate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting hydroxyl groups to chlorides.
Major Products
Oxidation: Formation of dimethyl (2R,3S)-2,3-diketobutanedioate.
Reduction: Formation of dimethyl (2R,3S)-2,3-dihydroxybutanol.
Substitution: Formation of dimethyl (2R,3S)-2,3-dichlorobutanedioate.
Applications De Recherche Scientifique
Dimethyl (2R,3S)-2,3-dihydroxy-2,3-dimethylbutanedioate has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme-catalyzed reactions due to its chiral nature.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers and other materials with specific stereochemical properties.
Mécanisme D'action
The mechanism of action of dimethyl (2R,3S)-2,3-dihydroxy-2,3-dimethylbutanedioate depends on its specific application. In enzymatic reactions, it may act as a substrate or inhibitor, interacting with the active site of the enzyme. The chiral centers play a crucial role in determining the specificity and efficiency of these interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl (2R,3S)-2,3-dibromosuccinate: Similar in structure but with bromine atoms instead of hydroxyl groups.
Dimethyl (2R,3S)-2,3-piperazinedicarboxylate: Contains a piperazine ring instead of hydroxyl groups.
Uniqueness
Dimethyl (2R,3S)-2,3-dihydroxy-2,3-dimethylbutanedioate is unique due to its specific stereochemistry and the presence of both hydroxyl and ester functional groups
Propriétés
Numéro CAS |
15309-47-4 |
|---|---|
Formule moléculaire |
C8H14O6 |
Poids moléculaire |
206.19 g/mol |
Nom IUPAC |
dimethyl (2R,3S)-2,3-dihydroxy-2,3-dimethylbutanedioate |
InChI |
InChI=1S/C8H14O6/c1-7(11,5(9)13-3)8(2,12)6(10)14-4/h11-12H,1-4H3/t7-,8+ |
Clé InChI |
DFUOCXQEKZFLHR-OCAPTIKFSA-N |
SMILES isomérique |
C[C@@](C(=O)OC)([C@](C)(C(=O)OC)O)O |
SMILES canonique |
CC(C(=O)OC)(C(C)(C(=O)OC)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


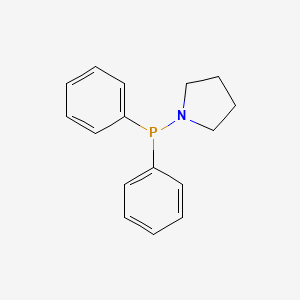

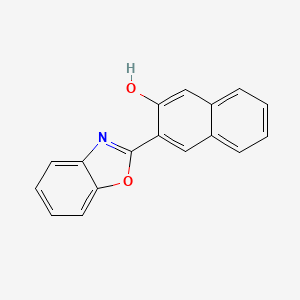

![2(1H)-Pyrimidinone, 4-[(2-hydroxyethyl)amino]-](/img/structure/B14713674.png)
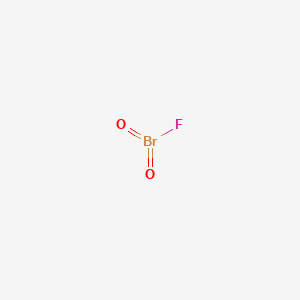
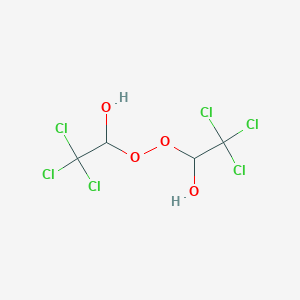
![3-(3-Nitrophenyl)-3,4-dihydro-2h-naphtho[2,1-e][1,3]oxazine](/img/structure/B14713703.png)
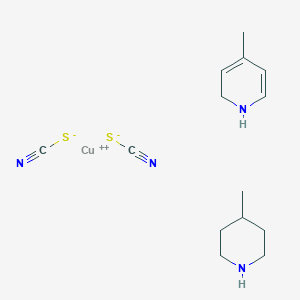

![1-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(2-methylimidazo[1,2-a]pyridin-3-yl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B14713711.png)

